(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid

Description

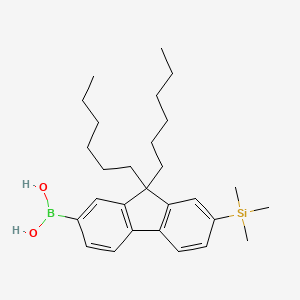

“(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid” (CAS: 871468-23-4) is a fluorene-based boronic acid derivative with a unique substitution pattern. The molecule features two hexyl groups at the 9,9-positions of the fluorene backbone, a trimethylsilyl (TMS) group at the 7-position, and a boronic acid (-B(OH)₂) moiety at the 2-position. This structural design enhances solubility in organic solvents due to the hexyl chains while the TMS group introduces steric bulk and electronic effects, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers and organic light-emitting diodes (OLEDs) .

Its synthesis typically involves palladium-catalyzed coupling reactions, as demonstrated in the preparation of electroluminescent materials, where it serves as a key intermediate .

Properties

CAS No. |

871468-23-4 |

|---|---|

Molecular Formula |

C28H43BO2Si |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(9,9-dihexyl-7-trimethylsilylfluoren-2-yl)boronic acid |

InChI |

InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3 |

InChI Key |

VKUJTJNTVLWDEM-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)[Si](C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- Precursor: 2,7-Dibromo-9,9-dihexyl-9H-fluorene

- Solvent: Dry tetrahydrofuran (THF)

- Temperature Control: Critical cooling to -78°C and further to -100°C to control reactivity and selectivity during lithiation steps.

Lithiation and Silylation

- A solution of 2,7-dibromo-9,9-dihexylfluorene (6.00 g, 12.2 mmol) in dry THF (105 mL) is cooled to -78°C.

- n-Butyllithium (1.58 M, 7.7 mL, 12.2 mmol) is added dropwise to generate the lithiated intermediate.

- The mixture is cooled further to -100°C, followed by addition of chlorotrimethylsilane (1.7 mL, 13.4 mmol) to introduce the trimethylsilyl group at the 7-position.

- The reaction mixture is allowed to warm to room temperature with stirring to complete silylation.

Second Lithiation and Boronation

- The reaction mixture is again cooled to -78°C, and a second portion of n-butyllithium (1.58 M, 8.5 mL, 13.4 mmol) is added slowly to lithiate the 2-position.

- At -100°C, dimethylformamide (DMF) (1.2 mL, 15 mmol) is added to form an aldehyde intermediate, which is then converted to the boronic acid via reaction with a boron electrophile such as trimethyl borate or by hydrolysis of a boronate ester intermediate.

- The mixture is stirred overnight at room temperature to ensure completion.

Workup and Purification

- The reaction mixture is poured into cold water (200 mL).

- The organic layer is extracted with diethyl ether (3 x 150 mL).

- Combined organic extracts are washed with water (300 mL) and dried over anhydrous magnesium sulfate.

- Solvent removal under reduced pressure yields crude product.

- Purification is achieved by column chromatography on silica gel using hexane:dichloromethane mixtures as eluent.

- Final product is precipitated from methanol to afford pure this compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation (1st) | n-Butyllithium (1 equiv) in THF | -78°C to -100°C | Dropwise addition | - | Formation of lithiated intermediate |

| Silylation | Chlorotrimethylsilane (1.1 equiv) | -100°C to RT | Stir overnight | - | Trimethylsilyl group introduced at 7-position |

| Lithiation (2nd) | n-Butyllithium (1.1 equiv) | -78°C to -100°C | Slow addition | - | Lithiation at 2-position |

| Boronation | Dimethylformamide, followed by boron reagent | -100°C to RT | Overnight | 60-80% | Formation of boronic acid moiety |

| Purification | Silica gel chromatography, precipitation | RT | - | - | Product isolation and purification |

Yields for the boronic acid product typically range between 60% and 80%, depending on reaction scale and purification efficiency.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of hexyl chains, trimethylsilyl group, and boronic acid moiety with characteristic chemical shifts.

- Mass Spectrometry (MS): MALDI-TOF MS shows molecular ion peak consistent with molecular weight 450.5 g/mol.

- Elemental Analysis: Consistent with calculated values for C, H, B, and Si content.

- InChIKey: VKUJTJNTVLWDEM-UHFFFAOYSA-N, confirming structural identity.

Applications and Research Context

This compound is widely used as a boronic acid building block in Suzuki-Miyaura cross-coupling to construct complex oligofluorene architectures and star-shaped conjugated systems for organic electronics and photonic materials. Its unique substitution pattern with dihexyl chains and trimethylsilyl group enhances solubility and stability, facilitating polymer synthesis and functional material development.

Chemical Reactions Analysis

Types of Reactions

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent such as toluene or ethanol.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Substitution: Nucleophiles such as fluoride ions (from TBAF) can be used to displace the trimethylsilyl group.

Major Products

Suzuki-Miyaura Coupling: Produces biaryl compounds.

Oxidation: Yields alcohols or ketones depending on the conditions.

Substitution: Results in the formation of new organosilicon compounds.

Scientific Research Applications

Organic Synthesis

Reagent in Cross-Coupling Reactions

This boronic acid is widely utilized as a reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound's stability and reactivity make it suitable for coupling with various electrophiles, thereby expanding its utility in synthesizing pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The ability of (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid to undergo functionalization allows for the modification of aromatic systems. This property is particularly beneficial in the synthesis of functionalized polymers and dendritic structures, which are essential in materials science .

Materials Science

Organic Light Emitting Diodes (OLEDs)

The compound plays a significant role in the development of OLEDs due to its electron-donating properties and ability to form stable thin films. Its incorporation into OLED materials enhances charge transport properties and light emission efficiency, making it a candidate for high-performance display technologies .

Photovoltaic Devices

In photovoltaic applications, this compound is explored for its potential to improve charge mobility within organic solar cells. Its structural characteristics contribute to better light absorption and energy conversion efficiency, which are critical for advancing solar cell technology .

Medicinal Chemistry

Drug Development

The compound has been investigated for its potential use in drug development, particularly in designing inhibitors for various biological targets. Its boronic acid functionality can interact with biological molecules, offering pathways for creating therapeutics that target specific diseases .

Bioconjugation Applications

In bioconjugation chemistry, this compound can be used to attach biomolecules or functional groups to surfaces or other molecules. This application is particularly relevant in developing biosensors and diagnostic tools where precise molecular interactions are required .

Case Studies

Mechanism of Action

The mechanism by which (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.

Comparison with Similar Compounds

(9,9-Bis(trimethylsilyl)-9H-fluoren-2-yl)boronic acid

- Structure : Features two TMS groups at the 9,9-positions instead of hexyl chains.

- Properties : Increased steric hindrance from the TMS groups reduces reactivity in cross-coupling reactions compared to the dihexyl analog. However, the electron-withdrawing nature of TMS may stabilize the boronic acid group .

- Applications: Used in asymmetric dinuclear zirconocene complexes for olefin polymerization catalysis .

9,9-Dioctylfluorene-2,7-diboronic acid

- Structure : Contains octyl chains at the 9,9-positions and boronic acid groups at both 2- and 7-positions.

- Properties : The dual boronic acid functionality enables bidirectional cross-linking in conjugated polymers, enhancing charge transport in electronic devices. Longer octyl chains improve solubility compared to dihexyl derivatives .

- Applications : Key component in polyfluorene-based semiconductors for OLEDs and photovoltaic cells .

(9,9-Dibutyl-9H-fluoren-2-yl)boronic acid

- Structure : Shorter butyl chains at the 9,9-positions.

- Properties: Reduced solubility in non-polar solvents compared to dihexyl and dioctyl analogs. Higher crystallinity may limit film-forming ability in OLED applications .

Electronic and Steric Effects

- Trimethylsilyl (TMS) vs. Alkyl Substitutents: The TMS group at the 7-position in the target compound introduces steric protection of the boronic acid, reducing undesired side reactions (e.g., anhydride formation) observed in simpler analogs like 9,9-dimethylfluoren-2-ylboronic acid .

Stability and Commercial Viability

- Stability: The TMS group in the target compound reduces hygroscopicity compared to non-silylated boronic acids, minimizing anhydride formation .

- Cost : Synthesis involves multi-step procedures, including Grignard reactions and palladium catalysis, leading to higher costs (~$500–800/g for similar compounds) .

Biological Activity

(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is a boron-containing organic compound that has garnered attention for its potential applications in organic electronics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C25H36B2O4

- Molecular Weight : 422.17 g/mol

- CAS Number : 203927-98-4

The compound features a fluorenyl core with hexyl substituents and a trimethylsilyl group, which influence its solubility and reactivity.

Research indicates that boronic acids can interact with various biological targets, including enzymes and receptors. The unique structure of this compound allows it to participate in reversible covalent bonding with diols, which is crucial for its activity in biochemical pathways.

-

Enzyme Inhibition :

- Boronic acids are known to inhibit serine proteases by forming stable complexes with the enzyme's active site. This inhibition can affect processes like blood coagulation and inflammation.

- Specific studies have shown that this compound can inhibit certain cytochrome P450 enzymes, such as CYP3A4, which is involved in drug metabolism .

-

Anticancer Activity :

- Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle regulators .

- A notable study demonstrated that derivatives of boronic acids could enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

-

Antimicrobial Properties :

- Some boronic acids have shown antimicrobial activity against various pathogens. This compound's ability to disrupt bacterial cell wall synthesis makes it a candidate for further investigation in antibiotic development.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound exhibits poor solubility, which may limit its bioavailability. However, modifications to its structure could enhance solubility and absorption rates.

- Distribution : Due to lipophilicity from the hexyl groups, the compound may distribute well in lipid-rich tissues.

- Metabolism : As an inhibitor of CYP3A4, it may alter the metabolism of co-administered drugs.

- Excretion : The metabolic products need further investigation to understand excretion pathways.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various boronic acid derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with IC50 values demonstrating effective dose-response relationships .

Study 2: Enzyme Interaction

Research conducted on the inhibitory effects of this compound on CYP450 enzymes highlighted its potential as a modulator in pharmacotherapy. The findings suggested that it could be used to enhance the therapeutic index of drugs metabolized by these enzymes .

Q & A

Q. What synthetic methodologies are most effective for preparing (9,9-dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura coupling or lithiation-boronation. For example, lithiation of a brominated fluorene precursor (e.g., 2-bromo-9H-fluorene derivative) with n-butyllithium at −78°C, followed by reaction with triisopropyl borate, yields the boronic acid moiety . Alternatively, Pd-catalyzed cross-coupling using pre-functionalized boronic esters (e.g., with tetrakis(triphenylphosphine)palladium(0)) and aryl halides under reflux conditions can achieve high yields . Challenges include managing steric hindrance from the dihexyl and trimethylsilyl groups, requiring optimized stoichiometry and reaction times.

Q. How can the purity and structural integrity of this boronic acid derivative be verified post-synthesis?

Characterization involves a combination of NMR (¹H, ¹³C, and ¹¹B), HRMS, and elemental analysis. For instance, ¹H NMR can confirm the presence of trimethylsilyl protons (δ ~0.34 ppm) and fluorenyl aromatic protons (δ 7.3–8.5 ppm), while ¹¹B NMR distinguishes boronic acid (δ ~30 ppm) from boroxine impurities . Recrystallization from hexane or ethanol is often used for purification .

Q. What role do the dihexyl and trimethylsilyl substituents play in modulating the compound’s reactivity?

The dihexyl chains enhance solubility in nonpolar solvents (e.g., toluene, hexane), critical for solution-phase polymerizations . The trimethylsilyl group acts as an electron-withdrawing substituent, lowering the boronic acid’s pKa (~8–9) and increasing its Lewis acidity, which facilitates interactions with diols or amines in sensing applications .

Advanced Research Questions

Q. How does this boronic acid derivative perform in optoelectronic materials, such as organic light-emitting diodes (OLEDs)?

In OLEDs, the fluorene core provides π-conjugation for charge transport, while the boronic acid moiety enables crosslinking or post-functionalization. For example, Suzuki coupling with dibromoarenes generates conjugated polymers with tunable emission wavelengths (e.g., yellow light at 218–220°C decomposition point) . Device efficiency depends on the substituents’ steric and electronic effects on polymer crystallinity .

Q. Can this compound serve as a monomer for stimuli-responsive polymers, and what polymerization strategies are viable?

Yes. The boronic acid group allows incorporation into copolymers via:

- Direct polymerization : Radical polymerization of acrylate- or styrene-functionalized derivatives, though protection as boronate esters may be needed to prevent side reactions .

- Post-polymerization modification : Reaction with diols (e.g., polyvinyl alcohol) to form dynamic boronate ester networks, enabling pH- or glucose-responsive hydrogels .

Q. What challenges arise when using this compound in biological sensing, and how can selectivity be improved?

While boronic acids bind diols (e.g., bacterial glycolipids), the bulky substituents may reduce binding affinity. To enhance selectivity:

- Dual recognition systems : Pair the boronic acid with a second recognition moiety (e.g., fluorophores) to exploit synergistic interactions .

- Surface functionalization : Immobilize on carbon dots or microfluidic devices to improve sensitivity (e.g., Gram-positive bacteria detection via fluorescence quenching) .

Q. Are there contradictions in reported biological activities, such as antiproliferative effects?

Current data show minimal antiproliferative activity against triple-negative breast cancer (4T1 cells) even at 300 µM, contrasting with other boronic acid drugs (e.g., bortezomib). This suggests substituent steric bulk may hinder proteasome binding, highlighting the need for structure-activity studies .

Methodological Considerations

- Synthetic Optimization : Use low-temperature lithiation (−78°C) to prevent side reactions . For Suzuki coupling, maintain anhydrous conditions and excess boronic acid (1.5–2 eq) to compensate for steric hindrance .

- Sensor Design : Employ time-resolved fluorescence or HPLC post-column derivatization to quantify binding kinetics with analytes like glucose .

- Material Characterization : Utilize MALDI-TOF for polymer molecular weight analysis and cyclic voltammetry to assess electronic properties in optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.